(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride is a chemical compound characterized by the molecular formula C9H13Cl2N3. It belongs to the imidazo[1,2-a]pyridine family, which consists of nitrogen-containing fused heterocyclic compounds. This compound is notable for its potential biological activities and is of interest in various fields of research, particularly in medicinal chemistry.
The compound can be synthesized through various methods involving cyclization reactions and subsequent modifications. It is available for purchase from chemical suppliers and is often used in scientific research settings.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms. Its classification is significant due to the unique properties imparted by the imidazo[1,2-a]pyridine structure, which may influence its reactivity and biological interactions.
The synthesis of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride typically involves several key steps:
In industrial settings, methods may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs.
The molecular structure of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride features a fused ring system with a methyl group at the 3-position and a methanamine substituent at the 6-position.
The unique substitution pattern contributes to its distinct chemical properties and potential biological activities.
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride can undergo various chemical reactions:
Reagents commonly used include:
The specific products formed depend on the reaction conditions and reagents employed.
The mechanism of action for (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride is not fully elucidated but is believed to involve interactions with biological macromolecules. Its structure allows it to potentially bind to specific receptors or enzymes, influencing various biochemical pathways.
While specific physical properties such as boiling point are not universally documented, general characteristics include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to its amine functionality and heterocyclic structure.
Relevant data includes:
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride has several scientific applications:
The compound's unique structure contributes significantly to its versatility in research applications across multiple scientific disciplines.
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, consisting of a fusion between imidazole and pyridine rings. This bicyclic architecture exhibits remarkable structural versatility, enabling diverse substitution patterns that fine-tune electronic properties and molecular recognition capabilities. The inherent dipole moment across the ring system, stemming from the electron-deficient pyridine nitrogen and electron-rich imidazole moiety, facilitates strong interactions with biological targets [5] [8].
Position-specific methylation, as seen in 6-methyl, 5-methyl, and 8-methyl derivatives, significantly modulates the scaffold's physicochemical behavior. The methyl group's electron-donating effects influence electron density distribution, thereby altering pKa values, binding affinity, and metabolic stability. For instance, methylation at the 6-position enhances selectivity for enzymatic targets like Rab geranylgeranyl transferase (RGGT) by optimizing steric complementarity within hydrophobic binding pockets [5]. This targeted modulation underscores the scaffold's adaptability in drug design, where minor structural changes yield significant biological effects.
Table 1: Structural and Biological Implications of Methyl Substitution in Imidazo[1,2-a]pyridine Derivatives [1] [4] [5]
Substitution Position | CAS Number | Molecular Weight (Base) | Key Biological Activities |
---|---|---|---|
6-Methyl (position 3) | 1951442-12-8 | 161.2 g/mol | RGGT inhibition, Rab11A prenylation disruption |
5-Methyl | 1284225-59-7 | 161.2 g/mol | PI3Kα inhibition (derivatives) |
8-Methyl | Not specified | 175.2 g/mol | Early-stage pharmacological screening |
6-Methyl (position 2) | 880361-77-3 | 161.2 g/mol | Antiproliferative effects in cancer cells |
Methanamine (-CH₂NH₂) functionalization of heterocyclic scaffolds serves as a strategic design element for enhancing molecular interactions and pharmacokinetic properties. When appended to imidazo[1,2-a]pyridine systems, the primary amine provides:
The dihydrochloride salt form, exemplified by compounds like (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride (CAS 1951442-12-8), significantly enhances crystalline stability and handling properties compared to free bases [1] [3]. This modification addresses common challenges in drug development, such as poor oral bioavailability of lipophilic scaffolds. Biological studies demonstrate that methanamine-functionalized derivatives exhibit enhanced target engagement, as seen in PI3Kα inhibitors where the amine group forms critical hydrogen bonds with the kinase's hinge region [5]. The strategic placement of methanamine at metabolically stable positions (e.g., C-3 or C-2 of the imidazo[1,2-a]pyridine core) further optimizes resistance to oxidative degradation.
The specific investigation of (3-methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride arises from its structural uniqueness among documented analogs. Unlike commercially available 6-methyl (position 3) or 5-methyl variants, this compound features methylation at the 3-position and methanamine functionalization at the 6-position—a combination predicted to confer novel bioactivity profiles [1] [5]. The electronic synergy between these substituents may enhance binding to purinergic receptors or kinase targets where similar scaffolds show promise [5].
Current research gaps include:
Table 2: Physicochemical Properties of Representative Methanamine-Functionalized Imidazo[1,2-a]pyridines [1] [3] [6]
Property | Imidazo[1,2-a]pyridin-3-ylmethanamine HCl | (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine diHCl | (5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine diHCl |
---|---|---|---|
CAS Number | 34164-92-6 | 1951442-12-8 | 1284225-59-7 |
Molecular Formula | C₈H₁₀ClN₃ | C₉H₁₃Cl₂N₃ | C₉H₁₃Cl₂N₃ |
Molecular Weight | 183.64 g/mol | 234.13 g/mol | 234.13 g/mol |
Storage Conditions | Room temperature | Cold-chain transport | Room temperature, dry |
Purity Specification | >95% | Not specified | ≥95% |
SMILES | NCC1=CN=C2C=CC=CN21.Cl | NCC1=CN=C2C=CC(C)=CN21.Cl.Cl | NCC1=CN2C(C)=CC=CC2=N1.Cl.Cl |
The compound's potential as a precursor for anticancer agents is suggested by structural analogs like 6-methyl derivatives that disrupt Rab11A prenylation (IC₅₀ 50–100 μM) and PI3Kα inhibitors derived from similar scaffolds (IC₅₀ 1.94 nM) [5]. Further exploration could elucidate its utility in targeted protein degradation or allosteric modulation—domains where imidazo[1,2-a]pyridines show growing relevance.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: